molecular formula C21H26N2O6 B1677283 Ombrabulin CAS No. 181816-48-8

Ombrabulin

カタログ番号 B1677283
CAS番号: 181816-48-8
分子量: 402.4 g/mol
InChIキー: IXWNTLSTOZFSCM-YVACAVLKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ombrabulin is an experimental drug candidate that was discovered by Ajinomoto and further developed by Sanofi-Aventis . It is a derivative of combretastatin A-4 and exerts its antitumor effect by disrupting the formation of blood vessels needed for tumor growth .


Synthesis Analysis

Ombrabulin is a synthetic derivative of the water-soluble vascular disrupting agent combretastatin A4 . The exact synthesis process is not detailed in the available resources.


Molecular Structure Analysis

Ombrabulin has a molecular formula of C21H26N2O6 and a molar mass of 402.447 g·mol−1 . It contains a total of 56 bonds, including 30 non-H bonds, 14 multiple

科学的研究の応用

Application in Oncology

Ombrabulin is a vascular disrupting agent that has been used in the field of oncology .

Summary of the Application

Ombrabulin rapidly reduces tumor blood flow and causes necrosis in vivo . It has shown promising preclinical activity and has been evaluated clinically as a monotherapy in patients with advanced solid tumors .

Methods of Application

In a phase I dose-escalation study, Ombrabulin was administered as a 30-minute infusion once every three weeks in patients with advanced solid malignancies . The dosage was escalated from 6 to 60 mg/m² .

Results or Outcomes

The recommended schedule for single-agent Ombrabulin is 50 mg/m² every 3 weeks . A patient with rectal cancer had a partial response and eight patients had stable disease lasting four months or more .

Application in Combination Therapy

Ombrabulin has also been studied in combination with other drugs for the treatment of solid tumors .

Summary of the Application

Ombrabulin has been combined with paclitaxel and carboplatin in a phase I study involving Japanese patients with advanced solid tumors, including cervical, ovarian, and uterine cancers .

Methods of Application

Ombrabulin (25, 30, or 35 mg/m²) was combined with paclitaxel (175 or 200 mg/m²) and carboplatin (AUC5 or AUC6) and administered by intravenous infusion once every 3 weeks .

Results or Outcomes

In total, 18 patients were recruited for this dose escalation study . Seven patients achieved partial response or better (38.9%), including one complete response, and seven of 18 patients had stable disease (38.9%) .

Application in Pharmacokinetics and Pharmacodynamics

Ombrabulin has been studied for its pharmacokinetic and pharmacodynamic properties .

Summary of the Application

Ombrabulin is rapidly converted to its active metabolite RPR258063 . The study was designed to determine the recommended phase II dose (RP2D) of single-agent ombrabulin administered once every three weeks in patients with advanced solid malignancies .

Methods of Application

Ombrabulin was escalated from 6 to 60 mg/m², with RP2D cohort expansion . Safety, tumor response, pharmacokinetics, and pharmacodynamic biomarkers were evaluated .

Results or Outcomes

Ombrabulin was rapidly converted to its active metabolite RPR258063 (half-life 17 minutes and 8.7 hours, respectively), both having dose-proportional exposure . Weak inhibition of CYP2C19-mediated metabolism occurred at the clinical doses used and there was no effect on CYP1A2 and CYP3A4 .

Application in Combination with Docetaxel and Cisplatin

Ombrabulin has been studied in combination with docetaxel and cisplatin for the treatment of advanced solid tumors .

Summary of the Application

The study was designed to evaluate the maximum tolerated dose/maximum administered dose, safety, pharmacokinetic, and efficacy profiles of ombrabulin combined with docetaxel and cisplatin in Japanese patients with solid tumors .

Methods of Application

The details of the methods of application are not available in the source .

Results or Outcomes

The results or outcomes of this application are not available in the source .

Application in Pharmacokinetics and Pharmacodynamics

Ombrabulin has been studied for its pharmacokinetic and pharmacodynamic properties .

Summary of the Application

Ombrabulin is rapidly converted to its active metabolite RPR258063 . The study was designed to determine the recommended phase II dose (RP2D) of single-agent ombrabulin administered once every three weeks in patients with advanced solid malignancies .

Methods of Application

Ombrabulin was escalated from 6 to 60 mg/m², with RP2D cohort expansion . Safety, tumor response, pharmacokinetics, and pharmacodynamic biomarkers were evaluated .

Results or Outcomes

Ombrabulin was rapidly converted to its active metabolite RPR258063 (half-life 17 minutes and 8.7 hours, respectively), both having dose-proportional exposure . Weak inhibition of CYP2C19-mediated metabolism occurred at the clinical doses used and there was no effect on CYP1A2 and CYP3A4 . A patient with rectal cancer had a partial response and eight patients had stable disease lasting four months or more .

Application in Combination with Docetaxel and Cisplatin

Ombrabulin has been studied in combination with docetaxel and cisplatin for the treatment of advanced solid tumors .

Summary of the Application

The study was designed to evaluate the maximum tolerated dose/maximum administered dose, safety, pharmacokinetic, and efficacy profiles of ombrabulin combined with docetaxel and cisplatin in Japanese patients with solid tumors .

Methods of Application

The details of the methods of application are not available in the source .

Results or Outcomes

The results or outcomes of this application are not available in the source .

特性

IUPAC Name

(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6/c1-26-17-8-7-13(9-16(17)23-21(25)15(22)12-24)5-6-14-10-18(27-2)20(29-4)19(11-14)28-3/h5-11,15,24H,12,22H2,1-4H3,(H,23,25)/b6-5-/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWNTLSTOZFSCM-YVACAVLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939477
Record name N-{2-Methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ombrabulin

CAS RN

181816-48-8
Record name Ombrabulin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181816-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ombrabulin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181816488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ombrabulin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12882
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-{2-Methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OMBRABULIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82JB1524Q6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ombrabulin
Reactant of Route 2
Ombrabulin
Reactant of Route 3
Ombrabulin
Reactant of Route 4
Ombrabulin
Reactant of Route 5
Ombrabulin
Reactant of Route 6
Reactant of Route 6
Ombrabulin

Citations

For This Compound
472
Citations
C Sessa, P Lorusso, A Tolcher, F Farace, N Lassau… - Clinical Cancer …, 2013 - AACR
… as potential biomarkers of ombrabulin activity. Optimal use of ombrabulin is expected when combined with other agents and evaluation of ombrabulin activity in combination with other …
Number of citations: 41 aacrjournals.org
JY Blay, Z Pápai, AW Tolcher, A Italiano… - The Lancet …, 2015 - thelancet.com
… Ombrabulin (AVE8062) disrupts the vasculature of established tumours and has shown … In this phase 3 trial, we aimed to assess the efficacy and safety of ombrabulin plus cisplatin …
Number of citations: 62 www.thelancet.com
C Clémenson, E Jouannot, A Merino-Trigo… - Investigational new …, 2013 - Springer
… Our results provide a rationale for the use of ombrabulin in combination with two standard … of ombrabulin against human HNSCC xenograft models and the potential of ombrabulin to …
Number of citations: 34 link.springer.com
J von Pawel, V Gorbounova, M Reck, DM Kowalski… - Lung Cancer, 2014 - Elsevier
… After 124 events, median PFS was not significantly improved with ombrabulin vs placebo (5.65 … This study did not meet its primary endpoint of improving PFS by adding ombrabulin to a …
Number of citations: 28 www.sciencedirect.com
F Eskens, P Tresca, D Tosi, L Van Doorn… - British journal of …, 2014 - nature.com
… Docetaxel binds to tubulin (at a different site to that of ombrabulin) and … with ombrabulin yielded additive and sometimes synergistic activity in a range of tumour cell lines at ombrabulin …
Number of citations: 30 www.nature.com
M Nishio, M Satouchi, A Horiike, Y Horio… - Japanese Journal of …, 2018 - academic.oup.com
… , ombrabulin is rapidly converted to its active metabolite, RPR258063. Ombrabulin has been … Ombrabulin causes vascular blood flow shutdown by attacking endothelial cells within the …
Number of citations: 8 academic.oup.com
R Bahleda, C Sessa, G Del Conte, L Gianni… - Investigational new …, 2014 - Springer
… Purpose Preclinical evidence supports synergy between the vascular disrupting agent ombrabulin and various chemotherapy agents. Ombrabulin was combined with two standard …
Number of citations: 25 link.springer.com
H Murakami, T Kurata, Y Onozawa, J Watanabe… - Cancer chemotherapy …, 2014 - Springer
… In mice, ombrabulin began to restrict tumor perfusion within 15 min after the … ombrabulin-induced reduction in blood flow [18]. Results from toxicological studies suggest that …
Number of citations: 12 link.springer.com
Z Papai, AW Tolcher, A Italiano, D Cupissol… - 2013 - ascopubs.org
… ombrabulin arms, respectively. PFS analysis showed a statistically significant improvement with ombrabulin (… 3- and 6-month rates in favor of ombrabulin vs Pbo: 35.4% vs 24.9% and …
Number of citations: 0 ascopubs.org
J von Pawel, V Gorbounova, M Reck, D Kowalski… - Annals of …, 2012 - Elsevier
… PFS was analyzed after 124 events (61 ombrabulin; 63 Pbo); median follow-up was 8 months. PFS was not significantly improved in the ombrabulin group versus Pbo (median 5.7 vs …
Number of citations: 2 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。